rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid: is a chiral compound with a cyclopropane ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The scalability of the cyclopropanation reaction is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyclopropane rings. It serves as a model substrate for investigating the specificity and mechanism of various enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- rac-(1R,2S)-2-bromocyclopropane-1-carboxylic acid
- rac-(1R,2S)-2-(isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-1-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Uniqueness: rac-(1R,2S)-1-fluoro-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in various chemical and biological contexts.
Properties
CAS No. |
56695-98-8 |
---|---|
Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.1 |
Purity |
95 |
Origin of Product |
United States |
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